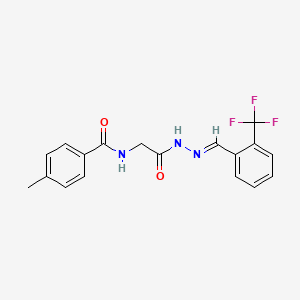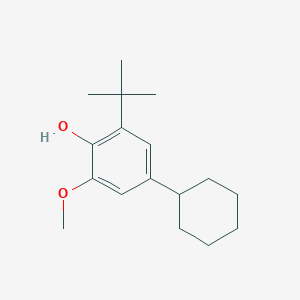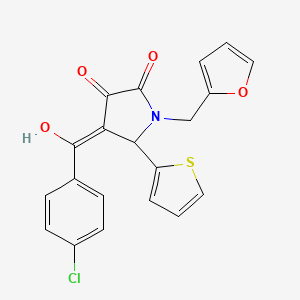
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is a chemical compound with the molecular formula C9H14O4. Its structure features a tetrahydrofuran ring (a five-membered oxygen-containing ring) attached to a propanoate group via an ester linkage
Méthodes De Préparation
Synthesis Routes: Several synthetic routes exist for the preparation of ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate. One common method involves the reaction of ethyl acetoacetate with furan-2-carbaldehyde under acidic conditions. The resulting product undergoes cyclization to form the tetrahydrofuran ring .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Analyse Des Réactions Chimiques
Reactivity: Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate can participate in various chemical reactions:
Hydrolysis: Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ketone group (5-oxo) can lead to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Ring Opening: The tetrahydrofuran ring can be opened under specific conditions.
- Acidic catalysts (e.g., sulfuric acid) for esterification and cyclization.
- Reducing agents (e.g., sodium borohydride) for ketone reduction.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while reduction produces the alcohol form.
Applications De Recherche Scientifique
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate finds applications in:
Flavor and Fragrance Industry: Its unique structure contributes to flavor and fragrance compositions .
Medicinal Chemistry: Researchers explore its potential as a building block for drug design.
Organic Synthesis: It serves as a versatile intermediate in organic synthesis.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For example:
- In flavor and fragrance applications, it contributes to sensory perception.
- In medicinal chemistry, it may interact with biological targets via specific pathways.
Comparaison Avec Des Composés Similaires
While ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is unique due to its tetrahydrofuran ring, other related compounds include:
- Ethyl acetoacetate: Similar in structure but lacks the tetrahydrofuran ring.
- Other furan derivatives: Explore compounds with furan rings for comparison.
Propriétés
Numéro CAS |
58262-38-7 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
ethyl 3-(5-oxooxolan-2-yl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-2-12-8(10)5-3-7-4-6-9(11)13-7/h7H,2-6H2,1H3 |
Clé InChI |
KUKNMYNDDJSCRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B12010157.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010193.png)


